molecular formula C16H22BNO3 B1489617 N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 1643571-85-0

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Cat. No. B1489617
M. Wt: 287.2 g/mol
InChI Key: ZIWZFVMQEPSZFD-UHFFFAOYSA-N
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Description

“N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a complex organic compound. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methyl group (a carbon atom bonded to three hydrogen atoms), and a dioxaborolane group (a boron atom bonded to two oxygen atoms and two carbon atoms). The exact properties and uses of this specific compound are not clear from the available information .


Synthesis Analysis

While the exact synthesis process for this compound is not available, compounds with similar structures are often synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds in the molecule and the arrangement of its atoms .

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a boric acid ester intermediate with benzene rings. Its synthesis involves a three-step substitution reaction. The structure of this compound and similar compounds is confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals are analyzed through X-ray diffraction and subjected to crystallographic and conformational analyses. These structures are further validated using density functional theory (DFT), which shows consistency with the crystal structures obtained from X-ray diffraction. Such studies are critical for understanding the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Polymerization and Material Synthesis

This chemical is involved in the synthesis of polymers and materials with specific properties. For instance, optically active polyacrylamides with different pendant groups have been synthesized and polymerized in the presence of rare earth metal trifluoromethanesulfonates. Such polymers are studied for their chiroptical properties and chiral recognition capabilities, which are important for applications in materials science and potentially in pharmaceuticals (Lu et al., 2010).

Application in Sensing and Detection

Compounds with this molecular structure have been used in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). Such probes are significant for identifying peroxide-based explosives and other applications in analytical chemistry. The introduction of functional groups in these compounds can enhance their sensing performance, as evidenced by faster deboronation velocity in H2O2 vapor and high sensitivity (Fu et al., 2016).

Boron-Containing Compound Synthesis

The molecule is also pivotal in synthesizing boron-containing compounds, which have applications in medicinal chemistry and material science. For example, boronated polymers synthesized using NBN-containing vinyl monomers show potential as metal fluorescence sensors due to their selectivity and sensitivity in detecting metal ions like Fe3+ and Cr3+ (Li et al., 2022).

properties

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h7-10H,1H2,2-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWZFVMQEPSZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Citations

For This Compound
1
Citations
SH Watterson, Q Liu, M Beaudoin Bertrand, DG Batt… - 2019 - ACS Publications
Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a member of the Tec family of kinases and is essential for B cell receptor (BCR) mediated signaling. BTK also plays a …
Number of citations: 77 pubs.acs.org

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